- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

91219-90-8 structure
Nome do Produto:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
N.o CAS:91219-90-8
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD03701547
CID:996083
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
-
- MDL: MFCD03701547
- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
- Chave InChI: OKIMSBLHXKXTTE-UHFFFAOYSA-N
- SMILES: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1
Propriedades Computadas
- Massa Exacta: 209.10500
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 220
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.3
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: solid
- Ponto de Fusão: 45.5-49.5 °C(lit.)
- Ponto de Flash: >230 °F
- PSA: 48.42000
- LogP: 1.77010
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529244-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
$606 | 2022-03-01 | |
TRC | D293975-500mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 500mg |
$500.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
¥2063.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | ≥95% | 5g |
8,257.50 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 250mg |
1593CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 1g |
2807.0CNY | 2021-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
¥883.00 | 2024-04-25 | |
Aaron | AR00GUAF-1g |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 1g |
$310.00 | 2025-02-11 | |
1PlusChem | 1P00GU23-250mg |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 250mg |
$96.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
¥5780.00 | 2024-04-25 |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Acetic anhydride ; 2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Método de produção 3
Condições de reacção
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referência
- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Método de produção 7
Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Método de produção 8
Condições de reacção
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Método de produção 9
Condições de reacção
Referência
- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Método de produção 11
Condições de reacção
Referência
- Identification of two main urinary metabolites of [14C]omeprazole in humansDrug Metabolism and Disposition, 1989, 17(1), 69-76,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Método de produção 13
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Método de produção 14
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Método de produção 15
Método de produção 16
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3,5-Trimethylpyridine N-Oxide
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Literatura Relacionada
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole) Produtos relacionados
- 1159977-01-1(6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate)
- 2228973-90-6(tert-butyl N-1-(3-chloro-4-hydroxyphenyl)-2-oxoethylcarbamate)
- 1807394-04-2(2-Bromo-3-nitropyridine-4-acrylic acid)
- 1806947-39-6(Ethyl 4-(difluoromethyl)-2-iodo-5-methoxypyridine-3-acetate)
- 2248352-01-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-c]pyridine-4-carboxylate)
- 849104-47-8(Dihydro Ketoprofen b-D-Glucuronide (Mixture of Diastereomers))
- 1025509-86-7(N1-ethyl-6-methylbenzene-1,2-diamine)
- 392247-44-8(N-{4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-4-methylbenzamide)
- 2228302-70-1(5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1,2-oxazole-3-carboxylic acid)
- 1860616-42-7(N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito